Electrophilicity Ranking Among N-SCF₃ Reagents
The Mayr electrophilicity parameter (E) for N‑(trifluoromethylthio)phthalimide is −11.92, which places it between the highly reactive N‑trifluoromethylthiosaccharin (E = −6.48) and the less reactive N‑trifluoromethylthiosuccinimide (E = −12.56) [1].
| Evidence Dimension | Electrophilicity (Mayr E parameter) |
|---|---|
| Target Compound Data | E = −11.92 |
| Comparator Or Baseline | N‑trifluoromethylthiosaccharin: E = −6.48; N‑trifluoromethylthiosuccinimide: E = −12.56 |
| Quantified Difference | ΔE = 5.44 (saccharin more electrophilic); ΔE = 0.64 (succinimide less electrophilic) |
| Conditions | Determined in acetonitrile at 20 °C by stopped‑flow kinetics |
Why This Matters
The intermediate electrophilicity provides a balance between sufficient reactivity for broad substrate scope and sufficient selectivity to avoid over‑functionalization.
- [1] Mayr, H. Database of Reactivity Parameters – S‑Electrophiles. Ludwig‑Maximilians‑Universität München. Data derived from: Angew. Chem. Int. Ed. 2018, 57, 12690–12695. View Source
